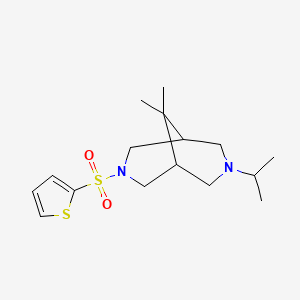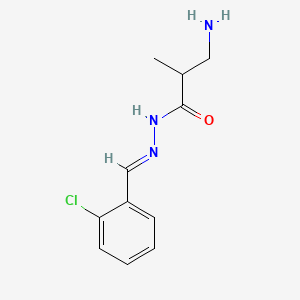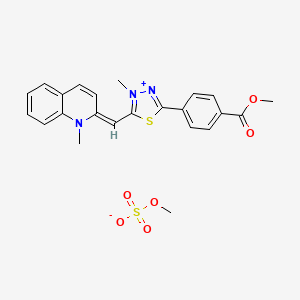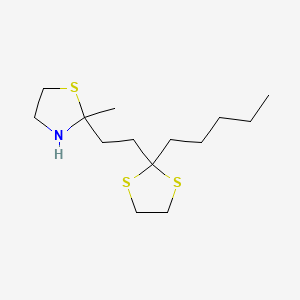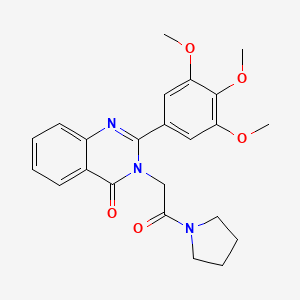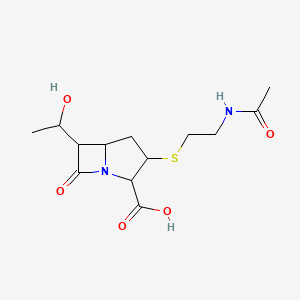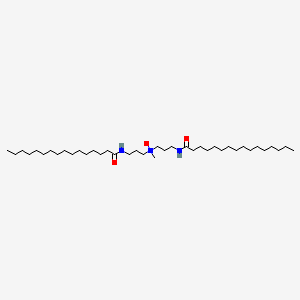
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide is a complex organic compound characterized by its unique structure, which includes secondary amides, a positively charged nitrogen, and a quaternary nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide typically involves the reaction of N,N-dimethyl-1,3-propanediamine with a fatty acylating agent such as pentadecanoyl chloride. This reaction is followed by oxidation with an oxidizing agent like hydrogen peroxide in a solvent system, often 2-propanol .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state compounds, while reduction can yield various amine derivatives .
Scientific Research Applications
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their permeability and function. This property is particularly useful in drug delivery and antimicrobial applications, where it can disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
1,1-bis{[3-(N,N-Dimethylamino)propyl]amido}alkane-di-N-oxides: These compounds share similar structural features and surface-active properties.
N,N-dimethyl-1,3-propanediamine derivatives: These compounds are also used in surfactant and emulsifying applications.
Uniqueness
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide is unique due to its specific combination of secondary amides and quaternary nitrogen, which confer distinct chemical and physical properties.
Properties
CAS No. |
72987-24-7 |
|---|---|
Molecular Formula |
C39H79N3O3 |
Molecular Weight |
638.1 g/mol |
IUPAC Name |
3-(hexadecanoylamino)-N-[3-(hexadecanoylamino)propyl]-N-methylpropan-1-amine oxide |
InChI |
InChI=1S/C39H79N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-32-38(43)40-34-30-36-42(3,45)37-31-35-41-39(44)33-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-37H2,1-3H3,(H,40,43)(H,41,44) |
InChI Key |
GNHNGGKTVOQTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCCNC(=O)CCCCCCCCCCCCCCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



